
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
概要
説明
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl group, a nitro-substituted pyrazole ring, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the bromination of a methylphenyl precursor The brominated intermediate is then subjected to nitration to introduce the nitro groupCommon reagents used in these steps include bromine, nitric acid, and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxamide group can participate in acylation reactions, forming new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted phenyl derivatives .
科学的研究の応用
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated phenyl group can interact with biological macromolecules through halogen bonding. The carboxamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Similar structure but lacks the pyrazole ring and nitro group.
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Contains an iodine atom instead of bromine and has a different substitution pattern.
Uniqueness
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of a brominated phenyl group, a nitro-substituted pyrazole ring, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-7-4-5-10(9(14)6-7)15-13(19)11-12(18(20)21)8(2)17(3)16-11/h4-6H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZDLHSLVBFKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


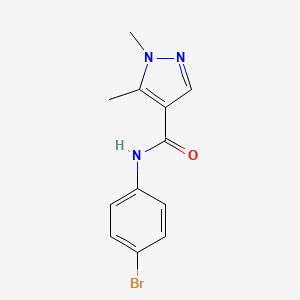
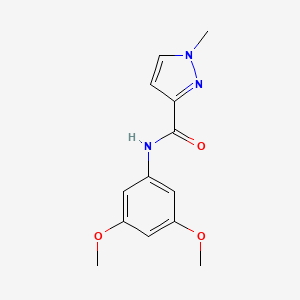
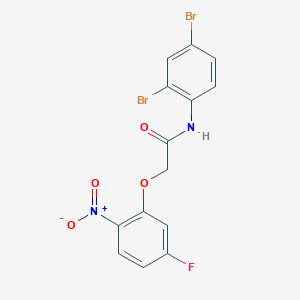
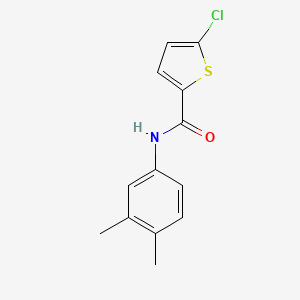
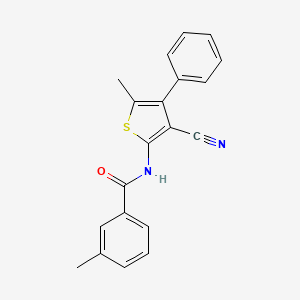
![N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-propan-2-ylphenyl)acetamide](/img/structure/B3482560.png)
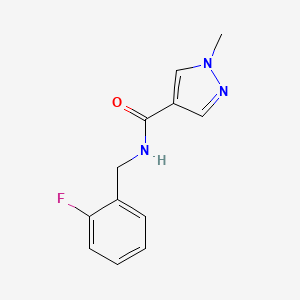
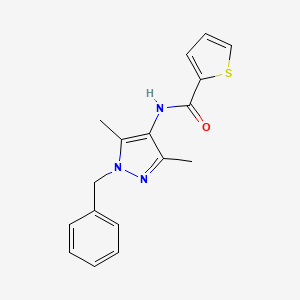
![ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B3482573.png)
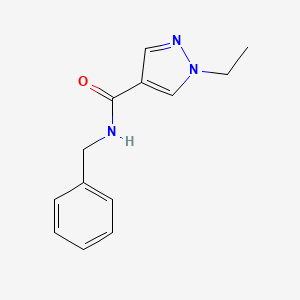
![2-METHOXY-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B3482587.png)
![N~1~-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B3482592.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3482612.png)
![METHYL 3-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE](/img/structure/B3482617.png)
